molecular formula C16H17ClN6O B14977448 N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14977448
M. Wt: 344.80 g/mol
InChI Key: KGFRQFBMMQZDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at the N4 position, a methyl group at N1, and a morpholine substituent at the C6 position. This compound belongs to a class of heterocyclic molecules known for their kinase inhibitory and antimicrobial properties. Its molecular formula is C18H22ClN6O (MW: 338.41) . The morpholine moiety enhances solubility and bioavailability, making it a promising candidate for therapeutic applications compared to analogs with bulkier or less polar substituents.

Properties

Molecular Formula

C16H17ClN6O

Molecular Weight

344.80 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17ClN6O/c1-22-15-13(10-18-22)14(19-12-4-2-11(17)3-5-12)20-16(21-15)23-6-8-24-9-7-23/h2-5,10H,6-9H2,1H3,(H,19,20,21)

InChI Key

KGFRQFBMMQZDER-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then subjected to cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the morpholine and methyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated reactors to streamline the process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating enzyme activity and receptor binding.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound is known to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates. This inhibition can disrupt various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C6 Position

The C6 position of pyrazolo[3,4-d]pyrimidines is critical for modulating biological activity. Key analogs include:

Compound Name C6 Substituent Key Properties
Compound 11 Methylsulfonyl Antibacterial activity (MIC: 8–16 µg/mL vs. S. aureus); synthesized via m-CPBA oxidation.
Compound 6 Butoxy Lower antibacterial efficacy (MIC > 64 µg/mL); synthesized via nucleophilic substitution.
S29 Fluorobenzyl Anticancer activity (IC₅₀: 5.74 ng/mL vs. neuroblastoma); poor pharmacokinetics.
PP2 tert-Butyl Src kinase inhibitor (IC₅₀: ~100 nM); used as a pharmacological tool.
Target Compound Morpholine Enhanced solubility; potential for CNS penetration due to morpholine’s polarity.

Modifications at the N1 and N4 Positions

  • N1 Substituents :
    • Methyl group (target compound): Reduces metabolic degradation compared to bulkier groups like 2-chloro-2-phenylethyl in 2a–2e .
    • Benzyl or phenylethyl groups (e.g., 2a , S29 ) increase steric hindrance, affecting target binding .
  • N4 Substituents :
    • 4-Chlorophenyl (target compound): Balances lipophilicity and electronic effects.
    • Substitutions with 3-chlorophenyl or fluorobenzyl (e.g., 2d , S29 ) alter kinase selectivity and cytotoxicity .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound S29 PP2
Molecular Weight (g/mol) 338.41 425.34 262.67
logP (Predicted) ~2.1 ~3.5 ~2.8
Solubility (mg/mL) >10 (aqueous) <1 (DMSO required) ~5 (DMSO)
Metabolic Stability High (morpholine) Low (rapid clearance) Moderate (tert-butyl)

Key Insight : The target compound’s morpholine group reduces logP and increases solubility, addressing limitations seen in S29 and PP2.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.